molecular formula C19H25N5 B2785052 N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 902324-14-5

N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2785052
CAS No.: 902324-14-5
M. Wt: 323.444
InChI Key: RXSFLRASTCGDTB-UHFFFAOYSA-N
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Description

N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex polycyclic amine featuring a fused tricyclic core with four nitrogen atoms and multiple alkyl substituents. Its structure includes a cyclopentyl group at position 6, a propyl chain at position 4, and methyl groups at positions 11 and 13. While its exact biological activity remains under investigation, structural analogs (e.g., rapamycin derivatives) suggest applications in immunosuppression or anticancer therapies .

Properties

IUPAC Name

N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-4-7-15-11-16(21-14-8-5-6-9-14)24-19(22-15)17-12(2)10-13(3)20-18(17)23-24/h10-11,14,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFLRASTCGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves a multi-step process. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve the use of ultrasonic-assisted synthesis techniques, which have been shown to improve yields and reduce reaction times . This method involves the use of ultrasonic waves to accelerate the reaction process, leading to the formation of the desired product in a more efficient manner.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Analysis

Comparative studies with structurally related compounds, such as rapamycin (Rapa) and derivatives (e.g., compounds 1 and 7 from the 2014 Molecules study), reveal key differences in substituent placement and their impact on NMR profiles. The table below summarizes critical findings:

Compound Substituents in Region A (positions 39–44) Substituents in Region B (positions 29–36) Key NMR Shifts (ppm) in Regions A/B Bioactivity Notes
Rapa Hydroxyl groups Methoxy groups 3.2–3.5 (Region A), 1.8–2.1 (Region B) Immunosuppressant
Compound 1 Cyclohexyl Ethyl 3.6–3.9 (Region A), 2.3–2.6 (Region B) Reduced binding affinity
Compound 7 Cyclopentyl Propyl 3.7–4.0 (Region A), 2.5–2.8 (Region B) Enhanced solubility
Target Compound Cyclopentyl, propyl, methyl Methyl, propyl Hypothesized: 3.8–4.2 (A), 2.6–3.0 (B) Potential kinase inhibition

Key Observations:

Region A (positions 39–44):

  • The target compound’s cyclopentyl and propyl groups likely induce upfield shifts in NMR compared to Rapa’s hydroxylated regions. This aligns with findings for Compound 7 , where cyclopentyl substitution caused a 0.2–0.3 ppm increase in chemical shifts .
  • Methyl groups at positions 11 and 13 may further deshield adjacent protons, contributing to shifts >4.0 ppm.

Region B (positions 29–36): The propyl chain at position 4 creates a less polar environment than Rapa’s methoxy groups, mirroring Compound 7’s shifts in this region (2.5–2.8 ppm) .

Functional Implications

  • Solubility: The target compound’s propyl and cyclopentyl groups may improve lipid solubility over Rapa’s polar substituents, similar to Compound 7 .
  • Binding Affinity: Structural rigidity from the tetrazatricyclo core could enhance target selectivity compared to Compound 1 , which showed reduced affinity due to flexible substituents.

Q & A

Basic: What methodologies are recommended for synthesizing this compound with high purity and yield?

Answer:
Synthesis of complex polycyclic amines requires a multi-step approach integrating statistical experimental design (DoE) and computational path optimization. Key steps include:

  • Step 1 : Use quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
  • Step 2 : Apply DoE to screen variables (e.g., temperature, solvent polarity, catalyst loading) for optimal yield. For example, fractional factorial designs minimize experiments while capturing interactions between parameters .
  • Step 3 : Validate intermediates via spectroscopic techniques (e.g., NMR, HRMS) and cross-reference with computational predictions .
  • Step 4 : Employ membrane separation technologies (e.g., nanofiltration) for purification, particularly to isolate isomers or byproducts with similar polarities .

Basic: How can researchers characterize the compound’s structural and electronic properties?

Answer:
Characterization should combine experimental and computational validation:

  • Structural Analysis : Single-crystal X-ray diffraction is critical for confirming the tricyclic core and substituent positions. Computational geometry optimization (e.g., using Gaussian or ORCA) can pre-screen plausible conformers .
  • Electronic Properties : UV-Vis spectroscopy paired with time-dependent DFT (TD-DFT) simulations identifies π→π* transitions and charge-transfer interactions .
  • Spectral Validation : Compare experimental 1^1H/13^{13}C NMR shifts with those predicted by machine learning tools like ChemShift or ACD/Labs to resolve ambiguities in crowded spectra .

Advanced: How can reaction conditions be systematically optimized for scale-up?

Answer:
Advanced optimization involves:

  • Reactor Design : Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in batch vs. continuous-flow reactors, minimizing hotspots or side reactions .
  • In Silico Screening : Deploy reaction network algorithms (e.g., RMG-Py) to map competing pathways under varying pH or solvent dielectric constants, prioritizing conditions favoring the target product .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect kinetic bottlenecks and adjust parameters dynamically .

Advanced: How to resolve contradictions between computational predictions and experimental data?

Answer:
Address discrepancies using iterative feedback loops:

  • Step 1 : Re-examine computational models for overlooked transition states or solvent effects. For example, implicit solvent models (e.g., COSMO-RS) may fail to capture specific hydrogen-bonding interactions .
  • Step 2 : Perform sensitivity analysis on experimental variables (e.g., trace moisture, oxygen levels) using DoE to identify uncontrolled factors .
  • Step 3 : Cross-validate with alternative methods (e.g., isotopic labeling for mechanism validation) or collaborative data-sharing platforms to benchmark results against independent studies .

Advanced: What computational strategies are effective for studying reaction mechanisms involving this compound?

Answer:
Mechanistic studies require:

  • Metadynamics or Nudged Elastic Band (NEB) : These methods map free-energy surfaces and identify transition states in multi-step reactions (e.g., cyclization or ring-opening steps) .
  • Machine Learning (ML) : Train ML models on high-throughput experimental datasets to predict regioselectivity in substitution reactions .
  • Multiscale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate solvent-cage effects or enzyme-mediated transformations if applicable .

Advanced: How to assess the compound’s biological activity and structure-activity relationships (SAR)?

Answer:
SAR studies demand integration of chemical biology and data science:

  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify binding partners. Pair with surface plasmon resonance (SPR) for kinetic profiling .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to pinpoint key residues influencing binding affinity .
  • Data Curation : Apply cheminformatics tools (e.g., KNIME or Pipeline Pilot) to cluster bioactivity data and identify pharmacophore features .

Advanced: How to evaluate the compound’s stability under varying environmental conditions?

Answer:
Stability studies should follow a risk-based approach:

  • Forced Degradation : Expose the compound to stress conditions (e.g., UV light, acidic/basic hydrolysis) and analyze degradation products via LC-HRMS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .
  • Environmental Fate : Apply life cycle assessment (LCA) tools to predict persistence in aqueous systems, leveraging logP and pKa values from QSPR models .

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